2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused ring system consisting of furan, oxazole, and pyridine rings
Preparation Methods
The synthesis of 2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring . The reaction conditions often include the use of solvents such as propan-2-ol and catalysts like potassium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo nitration, bromination, and formylation, where the electrophile typically enters the 5-position of the furan ring.
Quaternization: Treatment with methyl iodide results in the formation of a quaternization product at the nitrogen atom of the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and products of these reactions are less commonly reported.
Scientific Research Applications
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of the fused ring system make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine can be compared with other similar heterocyclic compounds, such as:
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound has a thiazole ring instead of an oxazole ring and exhibits different reactivity and biological activity.
2-(Furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine:
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which differentiate it from other heterocyclic compounds.
Properties
CAS No. |
52333-95-6 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(furan-2-yl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-9(11-5-1)14-10(12-7)8-4-2-6-13-8/h1-6H |
InChI Key |
GJCPIMDLLGHWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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